molecular formula C14H11ClN4O B11145347 6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11145347
M. Wt: 286.71 g/mol
InChI Key: OSIXLJUGIHTEIO-UHFFFAOYSA-N
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Description

6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The presence of both nitrogen and chlorine atoms in the structure contributes to its reactivity and potential biological activity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of both the chlorine atom and the pyridin-4-ylmethyl group. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H11ClN4O

Molecular Weight

286.71 g/mol

IUPAC Name

6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H11ClN4O/c15-11-1-2-13-18-12(9-19(13)8-11)14(20)17-7-10-3-5-16-6-4-10/h1-6,8-9H,7H2,(H,17,20)

InChI Key

OSIXLJUGIHTEIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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